Rhodium(II) acetate dimer

C–H Amination Nitrene Transfer Catalyst Loading Efficiency

Rhodium(II) acetate dimer (Rh₂(OAc)₄) is a prototypical dirhodium paddlewheel complex that serves as the benchmark catalyst for metal-carbene and metal-nitrene transfer chemistry. Characterized by a lantern structure featuring a Rh–Rh single bond bridged by four acetate ligands, this air-stable emerald green powder is moderately soluble in polar organic solvents and has a rhodium content typically ranging from 43.0% to 46.6% in commercial preparations.

Molecular Formula C8H16O8Rh2
Molecular Weight 446.02 g/mol
Cat. No. B8816178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium(II) acetate dimer
Molecular FormulaC8H16O8Rh2
Molecular Weight446.02 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Rh].[Rh]
InChIInChI=1S/4C2H4O2.2Rh/c4*1-2(3)4;;/h4*1H3,(H,3,4);;
InChIKeyDRGVLUZIGUIMLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodium(II) Acetate Dimer: A Benchmark Dirhodium Paddlewheel Catalyst for Carbene Transfer and C–H Functionalization


Rhodium(II) acetate dimer (Rh₂(OAc)₄) is a prototypical dirhodium paddlewheel complex that serves as the benchmark catalyst for metal-carbene and metal-nitrene transfer chemistry [1]. Characterized by a lantern structure featuring a Rh–Rh single bond bridged by four acetate ligands, this air-stable emerald green powder is moderately soluble in polar organic solvents and has a rhodium content typically ranging from 43.0% to 46.6% in commercial preparations . Its versatility spans cyclopropanation, C–H insertion, X–H insertion (X = N, O, S), and ylide formation, making it an indispensable reference point in synthetic methodology development .

Why Rhodium(II) Acetate Dimer Cannot Be Indiscriminately Replaced by Other Dirhodium Carboxylates or Metal Catalysts


The reactivity profile of Rh₂(OAc)₄ is fundamentally governed by the electron-donating character of its acetate ligands and its characteristic electrophilicity, which dictates both reaction efficiency and product distribution in ways that do not linearly extrapolate to other dirhodium carboxylates or alternative transition metal catalysts [1]. Systematic comparisons reveal that substituting ligands to more electron-withdrawing variants (e.g., Rh₂(TFA)₄) or bulkier carboxylates (e.g., Rh₂(Oct)₄, Rh₂(esp)₂) produces non-monotonic changes in catalytic activity, while switching to copper or ruthenium catalysts often results in divergent chemoselectivity pathways rather than simple yield variations [2]. Consequently, procurement decisions based purely on catalyst class membership without consideration of the specific ligand environment and metal center will frequently yield suboptimal reaction outcomes.

Quantitative Comparative Evidence for Rhodium(II) Acetate Dimer Versus Key Analogs and Alternatives


Superior Catalyst Turnover in C–H Amination: Rh₂(OAc)₄ Achieves Comparable Yield with 5× Lower Loading than Rh₂(O₂CᵗBu)₄

In intramolecular C–H amination of sulfamate substrates, Rh₂(OAc)₄ demonstrates markedly higher catalytic turnover efficiency than the isosteric Rh₂(O₂CᵗBu)₄ catalyst. Specifically, five times the molar amount of Rh₂(O₂CᵗBu)₄ must be applied to achieve product yields comparable to those obtained with Rh₂(OAc)₄ [1]. This difference is attributed to the acetate ligand's optimal balance of electron donation and steric accessibility.

C–H Amination Nitrene Transfer Catalyst Loading Efficiency

Yield Superiority over Common Dirhodium Analogs in Cyclopropanation Reactions

In a standardized cyclopropanation reaction system, Rh₂(OAc)₄ delivers a 23% isolated yield at 0 °C in DCM, outperforming the commonly employed alternatives Rh₂(Oct)₄ (18%), Rh₂(OPiv)₄ (15%), and Rh₂(esp)₂ (20%) under identical conditions [1]. This rank order demonstrates that the acetate ligand provides an advantageous balance of electronic and steric properties for this transformation relative to bulkier carboxylate ligands.

Cyclopropanation Diazo Chemistry Catalyst Screening

Moderate Electrophilicity Balances Macrocyclization vs. Proximal Cyclopropanation

When competition exists between proximal allylic cyclopropanation and remote olefinic cyclopropanation (macrocyclization), the product distribution is governed by catalyst electrophilicity. The trend follows Rh₂(pfb)₄ > Rh₂(OAc)₄ in favoring macrocyclization, with Rh₂(pfb)₄ (containing perfluorobutyrate ligands) being more electrophilic and thus driving more macrocycle formation [1]. Rh₂(OAc)₄ occupies an intermediate position, offering a tunable balance that permits product selectivity adjustment through ligand modification rather than complete catalyst substitution.

Intramolecular Cyclopropanation Macrocyclization Catalyst Electrophilicity

Distinct Chemoselectivity Versus Copper Catalysts: C–H Insertion Rather than Cyclopropanation

In reactions of diazocarbonyl compounds containing an N–O tethered moiety and a pendant double bond, Rh₂(OAc)₄ and CuCl/AgSbF₆ exhibit fundamentally different chemoselectivity. The copper catalyst system yields exclusively cyclopropyl-fused oxazinane/oxazepane derivatives via cyclopropanation, whereas Rh₂(OAc)₄ produces predominantly isooxazolidinones via C–H insertion [1]. This divergence in reaction pathway means the two catalysts are not interchangeable; selection must align with the desired product class.

Diazo Chemistry Chemoselectivity C–H Insertion N–O Heterocycles

Aqueous Compatibility Enables Greener Reaction Conditions and Catalyst Recovery

Rh₂(OAc)₄-catalyzed reactions can be conducted in the presence of water, and the catalyst's high partition into the aqueous phase enables effective recovery and reuse . This contrasts with many dirhodium catalysts bearing hydrophobic ligands (e.g., Rh₂(Oct)₄, Rh₂(esp)₂), which exhibit poor water compatibility. While quantitative partition coefficients are not uniformly reported across catalyst classes, the qualitative observation that Rh₂(OAc)₄ tolerates and can be recycled from aqueous/organic biphasic systems is consistently noted in the literature.

Aqueous Catalysis Green Chemistry Catalyst Recycling

Air-Stable Solid Simplifies Handling Relative to Air-Sensitive Copper(I) Catalysts

Rh₂(OAc)₄ is a well-defined, air-stable solid that can be weighed and handled on the benchtop without special precautions . In contrast, many copper(I)-based catalyst systems (e.g., CuCl, CuOTf, Cu(CH₃CN)₄PF₆) require glovebox handling or rigorous air-free techniques to prevent oxidation and deactivation. While both catalyst classes can catalyze diazo decomposition, the operational simplicity of Rh₂(OAc)₄ reduces the technical barrier and equipment requirements for routine synthetic use.

Catalyst Handling Air Stability Operational Simplicity

Procurement-Relevant Application Scenarios for Rhodium(II) Acetate Dimer Based on Quantitative Comparative Evidence


Cyclopropanation Catalyst Screening Where Yield Superiority over Rh₂(Oct)₄ and Rh₂(esp)₂ Is Demonstrated

Based on the 23% isolated yield at 0 °C in DCM outperforming Rh₂(Oct)₄ (18%) and Rh₂(esp)₂ (20%) under identical conditions [1], Rh₂(OAc)₄ should be prioritized as the baseline catalyst for initial cyclopropanation reaction development. This 5% absolute yield advantage over the widely used Rh₂(Oct)₄ analog, combined with Rh₂(OAc)₄'s lower cost and broader commercial availability, establishes it as the logical first-choice screening catalyst before investigating more specialized ligand variants.

C–H Amination Protocols Requiring High Catalyst Turnover Efficiency

For intramolecular C–H amination of sulfamates and related substrates, Rh₂(OAc)₄ offers a 5-fold advantage in catalyst turnover over Rh₂(O₂CᵗBu)₄ [1]. This efficiency gain translates directly to reduced rhodium consumption per unit of product, which is particularly consequential for process development and scale-up where catalyst cost constitutes a significant fraction of total reaction expense.

Synthesis of Isooxazolidinone Scaffolds via N–O Tethered Diazo Compounds

When the synthetic objective is isooxazolidinone formation from N–O tethered diazocarbonyl substrates, Rh₂(OAc)₄ is uniquely required; copper catalyst systems (CuCl/AgSbF₆) produce cyclopropyl-fused oxazinanes/oxazepanes exclusively [1]. This chemoselectivity divergence mandates procurement of Rh₂(OAc)₄ specifically for isooxazolidinone-targeted synthetic routes, as copper-based alternatives will not yield the desired product class.

Biphasic Aqueous Reaction Development and Catalyst Recycling Protocols

Rh₂(OAc)₄'s compatibility with water and high partition into the aqueous phase enables its use in biphasic reaction systems with potential for catalyst recovery and reuse [1]. In contrast, hydrophobic dirhodium carboxylates such as Rh₂(Oct)₄ and Rh₂(esp)₂ are poorly suited for aqueous reaction media. This property positions Rh₂(OAc)₄ as the preferred dirhodium catalyst for green chemistry applications and aqueous process development.

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